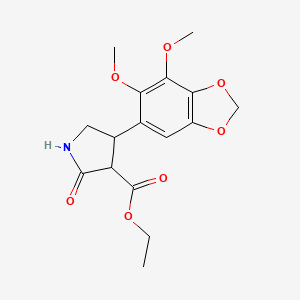
Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate is a synthetic organic compound characterized by a complex structure that includes a benzodioxole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with an appropriate pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Mthis compound: Methyl ester analog with potentially different pharmacokinetic properties.
Propyl 4-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate: Propyl ester analog with variations in lipophilicity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H19NO7 |
|---|---|
Molecular Weight |
337.32 g/mol |
IUPAC Name |
ethyl 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H19NO7/c1-4-22-16(19)11-9(6-17-15(11)18)8-5-10-13(24-7-23-10)14(21-3)12(8)20-2/h5,9,11H,4,6-7H2,1-3H3,(H,17,18) |
InChI Key |
SFJCXFJNSITUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CNC1=O)C2=CC3=C(C(=C2OC)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















